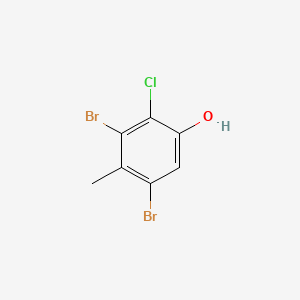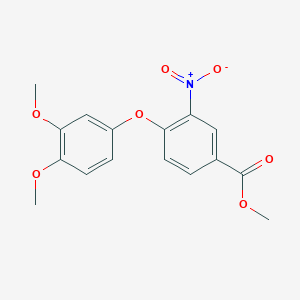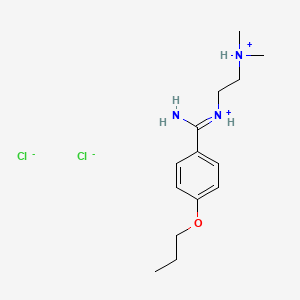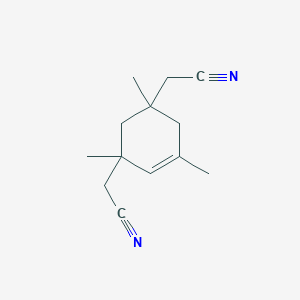
2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene is an organic compound characterized by the presence of two cyanomethyl groups attached to a trimethylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene typically involves the alkylation of 2,4,6-trimethylbenzene with cyanomethylating agents. One common method is the reaction of 2,4,6-trimethylbenzene with chloroacetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The cyanomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 2,4-bis-(Carboxymethyl)-2,4,6-trimethylbenzene.
Reduction: 2,4-bis-(Aminomethyl)-2,4,6-trimethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene involves its interaction with various molecular targets. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylbenzene: Lacks the cyanomethyl groups, making it less reactive in certain chemical transformations.
2,4-bis-(Chloromethyl)-2,4,6-trimethylbenzene: Similar structure but with chloromethyl groups instead of cyanomethyl groups, leading to different reactivity and applications.
Uniqueness
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene is unique due to the presence of cyanomethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
87614-63-9 |
|---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
MMLHOLZBJSZQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC(C1)(C)CC#N)(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


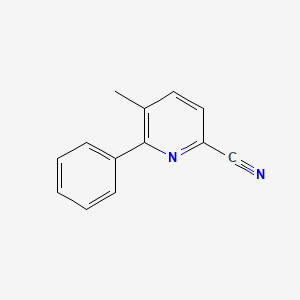
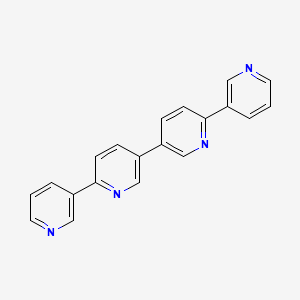
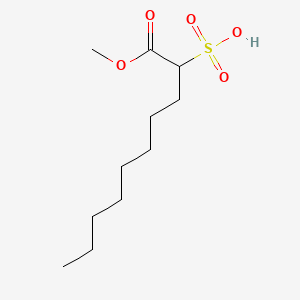
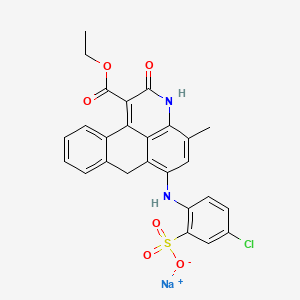
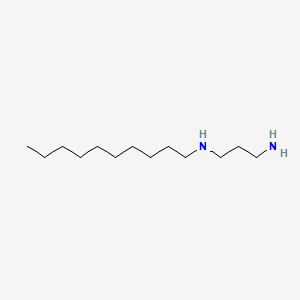
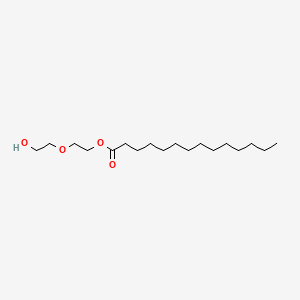


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)

